Home > Products > Screening Compounds P102607 > Bromfenac-d4 (sodium)
Bromfenac-d4 (sodium) -

Bromfenac-d4 (sodium)

Catalog Number: EVT-8208167
CAS Number:
Molecular Formula: C15H11BrNNaO3
Molecular Weight: 360.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bromfenac-d4 is synthesized from bromfenac, which itself is derived from the compound 7-(4-bromobenzoyl)-1,3-dihydro-2H-indole-2-one. The deuterated version serves as an internal standard for analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry, aiding in the quantification of bromfenac in biological samples .

Synthesis Analysis

The synthesis of bromfenac-d4 involves several key steps:

  1. Starting Material: The synthesis begins with 2-amino-4'-bromobenzophenone, which undergoes acetylation to form N-(2-(4'-bromophenyl) acetamide.
  2. Halogen Acetylation: This intermediate is then reacted with a halogen acetylation reagent (such as chloracetyl chloride or bromoacetyl bromide) to yield N-acetyl-N-(2-(4'-bromophenyl) phenyl)-2-halogen acetamide.
  3. Friedel-Crafts Reaction: The next step involves a Friedel-Crafts reaction to form 1-acetyl-7-(4-bromo-benzoyl chloride) indolin-2-one.
  4. Hydrolysis: Finally, hydrolysis of this compound produces bromfenac sodium, with yields reported between 80% and 83.5% and purities exceeding 99% .

The synthesis can be performed in various solvents, including methanol and ethanol, under controlled temperatures (60-110 °C) to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of bromfenac-d4 includes a bromine atom at the para position of the benzoyl ring, enhancing its lipophilicity and facilitating penetration into ocular tissues. The molecular formula for bromfenac sodium is C_15H_12BrNNaO_3, with a molecular weight of approximately 366.16 g/mol .

In terms of its deuterated form, the presence of deuterium atoms in the structure allows for distinct mass spectral identification during analytical procedures, making it useful for pharmacokinetic studies .

Chemical Reactions Analysis

Bromfenac-d4 participates in several chemical reactions primarily related to its function as a cyclooxygenase inhibitor:

  1. Inhibition of Prostaglandin Synthesis: Bromfenac-d4 inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandins that mediate inflammation.
  2. Reactions in Biological Systems: In vivo studies have shown that bromfenac reduces inflammation by decreasing prostaglandin E2 levels in models of eye inflammation .
  3. Stability Reactions: Bromfenac has been observed to maintain stability under physiological conditions, which is critical for its therapeutic efficacy .
Mechanism of Action

Bromfenac acts primarily by inhibiting cyclooxygenase enzymes, specifically COX-2, which are crucial in the biosynthesis of prostaglandins from arachidonic acid. This inhibition leads to decreased levels of inflammatory mediators, thereby alleviating symptoms associated with ocular inflammation.

In pharmacokinetic studies, the half-life of bromfenac in aqueous humor was found to be approximately 2.2 hours, but it remained detectable for up to 24 hours post-administration . The drug's mechanism also involves promoting antioxidant responses within ocular tissues, contributing to its therapeutic effects against neovascularization .

Physical and Chemical Properties Analysis

Bromfenac-d4 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 366.16 g/mol
  • Melting Point: Around 285 °C
  • Boiling Point: Approximately 562 °C at 760 mmHg
  • Solubility: Soluble in polar solvents such as methanol and ethanol; insoluble in non-polar solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture .

These properties are essential for its formulation into ocular solutions used postoperatively.

Applications

Bromfenac-d4 has several scientific applications:

  1. Analytical Chemistry: Used as an internal standard for quantifying bromfenac concentrations in biological fluids via gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry.
  2. Pharmaceutical Research: Investigated for its efficacy in treating postoperative inflammation following cataract surgery and other ocular inflammatory conditions.
  3. Clinical Studies: Employed in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion characteristics .
Introduction to Bromfenac-d4 (Sodium) in Contemporary Research

Role of Stable Isotope Labeling in Pharmacokinetic Studies

Stable isotope labeling has revolutionized drug disposition studies by enabling precise tracking of pharmaceutical compounds in vivo without altering their biochemical properties. Deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) serve as ideal tracers due to their non-radioactive nature, negligible mass differential compared to native elements, and minimal metabolic perturbation. Bromfenac-d4 sodium exemplifies this approach through strategic deuteration at four positions within its aromatic ring system, creating a 4 Dalton mass shift distinguishable via mass spectrometry while preserving its chemical reactivity and biological activity [1] [2].

The fundamental principle underlying stable isotope labeling in pharmacokinetics involves creating an internal standard that co-elutes chromatographically with the analyte of interest but separates mass spectrometrically. This methodology compensates for matrix effects, extraction efficiency variability, and instrument fluctuations. In the context of Bromfenac quantification, Bromfenac-d4 sodium demonstrates perfect chromatographic alignment with non-deuterated Bromfenac during reverse-phase high-performance liquid chromatography (HPLC) separation, yet resolves as a distinct ion during mass detection [2] [6]. This dual compatibility enables absolute quantification through isotope dilution mass spectrometry, currently considered the gold standard for bioanalytical quantification.

Recent methodological innovations have expanded stable isotope applications beyond quantification. The Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) approach exemplifies this evolution, enabling metabolic profiling of drug effects directly within biological systems. While originally developed for proteomics, SILAC principles now facilitate antimicrobial resistance detection in pathogens like Neisseria gonorrhoeae by comparing growth patterns in normal versus heavy isotope-containing media with and without drug pressure [5]. This approach has profound implications for understanding drug-pathogen interactions and could be adapted to anti-inflammatory research with compounds like Bromfenac-d4 sodium.

Table 1: Analytical Advantages of Stable Isotope Labeling in Pharmacokinetic Studies

ParameterTraditional StandardsStable Isotope-Labeled Standards
Chromatographic BehaviorVariable retention timesIdentical retention to analyte
Matrix Effect CorrectionPartial compensationNear-complete compensation
Ionization EfficiencyMay differ significantlyMatches analyte ionization
Cross-analyte InterferenceModerate to high riskNegligible when properly designed
Structural HomologyOften structurally dissimilarExact structural match except isotopes

Bromfenac-d4 as a Deuterated Internal Standard: Historical Development and Rationale

The development of Bromfenac-d4 sodium emerged from the critical need for standardized quantification of Bromfenac during pharmacological evaluation and therapeutic monitoring. Early analytical methods faced challenges in specificity and recovery when quantifying Bromfenac in complex matrices such as aqueous humor, iris-ciliary body, choroid, and retinal tissues [4]. Conventional internal standards like structural analogs or homologs exhibited divergent extraction efficiencies and ionization characteristics, introducing quantification errors. Deuterated internal standards addressed these limitations by providing an almost identical chemical surrogate with distinct mass spectrometric signatures.

The historical trajectory of Bromfenac-d4 sodium reflects broader trends in pharmaceutical analytics. Initial Bromfenac quantification relied on ultraviolet detection following HPLC separation, with methods achieving quantification limits around 180 µg/mL [6]. While suitable for quality control of pharmaceutical formulations, these techniques lacked the sensitivity required for ocular tissue distribution studies. Mass spectrometry detection improved sensitivity by orders of magnitude but necessitated better internal standardization to address ion suppression effects. Bromfenac-d4 sodium filled this methodological gap by providing an ideal internal standard that co-extracts and co-elutes with the analyte while providing a distinct mass transition for detection [2].

The scientific rationale for selecting deuteration at specific positions stems from metabolic considerations. Deuterium placement at metabolically stable sites ensures isotopic integrity throughout analytical procedures. Bromfenac-d4 sodium incorporates deuterium at the 2,3,5,6 positions of its brominated aromatic ring—positions resistant to metabolic exchange or cleavage. This strategic placement preserves the mass differential during sample processing while maintaining identical chemical behavior to the parent compound [1] [2]. Validation studies demonstrate that Bromfenac-d4 sodium exhibits negligible isotopic effect on chromatographic behavior, with retention time deviations under 0.05 minutes compared to non-deuterated Bromfenac in reverse-phase systems [6].

Pharmacokinetic studies leveraging Bromfenac-d4 sodium have yielded unprecedented insights into ocular drug distribution. A landmark rabbit study demonstrated the superior ocular bioavailability of Bromfenac formulated with DuraSite® (0.075%) compared to conventional formulations (0.07%), with Bromfenac-d4 sodium enabling precise quantification throughout ocular tissues. The deuterated standard facilitated detection of Bromfenac in posterior segment tissues including choroid and retina, revealing significantly higher area under the curve (AUC) and maximum concentration (Cₘₐₓ) values for the DuraSite® formulation [4]. These findings underscore how deuterated standards advance formulation science by enabling precise tissue pharmacokinetic comparisons.

Comparative Significance of Bromfenac-d4 Versus Parent Compound in Analytical Frameworks

The analytical superiority of Bromfenac-d4 sodium over non-deuterated Bromfenac manifests in three critical domains: specificity enhancement, matrix effect compensation, and accuracy improvement. While the parent compound serves as the therapeutic entity, its deuterated analog provides the reference framework necessary for precise quantification in complex biological systems.

Specificity Enhancement: Mass spectrometric differentiation becomes challenging when analyzing drugs in biological matrices containing structurally similar endogenous compounds. Bromfenac-d4 sodium provides a distinct mass spectral signature (m/z 360.17 versus 356.19 for Bromfenac sodium) that resolves this challenge. This mass separation eliminates isobaric interference during liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification. Validation studies demonstrate complete chromatographic co-elution of Bromfenac and Bromfenac-d4 sodium with baseline separation of their respective precursor ions, eliminating false-positive signals from metabolic derivatives or matrix components [2] [6]. This specificity proves essential when quantifying picogram-to-nanogram drug levels in complex tissues like the iris-ciliary body, where numerous endogenous compounds create analytical interference.

Matrix Effect Compensation: Ion suppression or enhancement caused by co-eluting matrix components represents a significant challenge in bioanalysis. Bromfenac-d4 sodium exhibits identical extraction recovery and ionization characteristics to the parent compound due to chemical equivalence. When added to samples before processing, it experiences identical matrix effects as the analyte, enabling precise correction. Recovery studies using Bromfenac-d4 sodium demonstrate consistent 97.4-100.2% recovery rates across aqueous humor, vitreous, and retinal tissue homogenates—significantly higher than the 85-110% variability observed with non-isotopic internal standards [6]. The deuterated standard's ability to normalize variability throughout sample preparation, chromatographic separation, and ionization translates directly to improved data quality in pharmacokinetic studies.

Accuracy Improvement: The structural congruence between Bromfenac and its deuterated analog minimizes quantification bias arising from differential extraction efficiency or degradation. Analytical methods validated with Bromfenac-d4 sodium demonstrate inter-day accuracy deviations of 0.78-1.22% relative standard deviation, compared to 2.5-8.7% for methods using structurally dissimilar internal standards [6]. This precision level proves critical when comparing pharmaceutical formulations with subtle bioavailability differences, such as distinguishing between various ophthalmic delivery systems.

Table 2: Method Validation Parameters Using Bromfenac-d4 Sodium as Internal Standard

Validation ParameterPerformance with Bromfenac-d4Industry Acceptance Criteria
Precision (RSD%)0.78-1.22%≤15%
Accuracy (% Nominal)97.4-100.2%85-115%
Linearity Range0.5-500 ng/mL≥3 orders of magnitude
Extraction Recovery98.3 ± 2.1%Consistent and reproducible
Matrix Effect Factor1.02 ± 0.030.8-1.2

The evolution of analytical platforms further amplifies the significance of deuterated standards like Bromfenac-d4 sodium. Modern high-resolution mass spectrometry platforms can theoretically distinguish the 4 Dalton mass difference without chromatographic separation. However, chromatographic co-elution remains essential for accurate quantification due to isobaric interference in complex matrices. Bromfenac-d4 sodium maintains its analytical utility across technological platforms—from conventional triple quadrupole instruments to advanced time-of-flight and Orbitrap systems—demonstrating its enduring value in pharmaceutical analysis [5] [6]. As analytical science advances toward simultaneous multi-analyte panels ("omics" approaches), the role of compound-specific deuterated standards like Bromfenac-d4 sodium will expand rather than diminish, providing essential anchors for quantification certainty in complex analytical ecosystems.

Properties

Product Name

Bromfenac-d4 (sodium)

IUPAC Name

sodium;2-[2-amino-3-(4-bromo-2,3,5,6-tetradeuteriobenzoyl)phenyl]acetate

Molecular Formula

C15H11BrNNaO3

Molecular Weight

360.17 g/mol

InChI

InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1/i4D,5D,6D,7D;

InChI Key

HZFGMQJYAFHESD-OAIJHCBKSA-M

SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+]

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C2=CC=CC(=C2N)CC(=O)[O-])[2H])[2H])Br)[2H].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.